3-Oxo-1-phenyl-1-indanecarboxylic acid
Description
3-Oxo-1-phenyl-1-indanecarboxylic acid is an organic compound with the molecular formula C16H12O3 It is a derivative of indanecarboxylic acid, featuring a phenyl group and a keto group at the 3-position
Properties
IUPAC Name |
3-oxo-1-phenyl-2H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14-10-16(15(18)19,11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYAPUGNMDSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-phenyl-1-indanecarboxylic acid typically involves the cyclization of phenylsuccinic acid derivatives. One common method includes the reaction of phenylsuccinic acid with thionyl chloride to form an acyl chloride intermediate. This intermediate then undergoes cyclization in the presence of aluminum chloride (AlCl3) as a catalyst, resulting in the formation of the indanone structure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-phenyl-1-indanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-Oxo-1-phenyl-1-indanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Oxo-1-phenyl-1-indanecarboxylic acid involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-indanecarboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
3-Oxo-1-cyclopentanecarboxylic acid: Features a cyclopentane ring instead of the indane structure, leading to different chemical properties and reactivity.
Uniqueness
3-Oxo-1-phenyl-1-indanecarboxylic acid is unique due to the presence of both a phenyl group and a keto group on the indane scaffold. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Biological Activity
3-Oxo-1-phenyl-1-indanecarboxylic acid is an organic compound with the molecular formula C16H12O3, characterized by a phenyl group and a keto group at the 3-position of the indanecarboxylic acid structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, which influences their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their functions.
Potential Therapeutic Applications
Research indicates that derivatives of this compound exhibit a range of biological activities:
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Oxo-1-indanecarboxylic acid | Lacks the phenyl group | Reduced hydrophobicity, potentially altered activity |
| 4-Fluoro-3-oxo-1-phenyl-indanecarboxylic acid | Contains a fluorine atom | Enhanced interaction with biological targets |
Case Study 1: Anti-inflammatory Activity
A study conducted on various derivatives of indanecarboxylic acids revealed that modifications at the 3-position significantly enhanced anti-inflammatory effects. The study utilized in vitro assays to measure the inhibition of pro-inflammatory cytokines, demonstrating that certain derivatives exhibited up to a 50% reduction in cytokine levels compared to controls .
Case Study 2: Analgesic Properties
In another investigation, researchers evaluated the analgesic potential of this compound using animal models. The results indicated that administration of the compound resulted in significant pain relief comparable to standard analgesics like aspirin. This suggests its potential utility in pain management protocols.
Case Study 3: Antimicrobial Efficacy
Preliminary findings from studies on similar compounds suggest that derivatives of this compound may possess antimicrobial properties. For instance, a derivative was found to be effective against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
